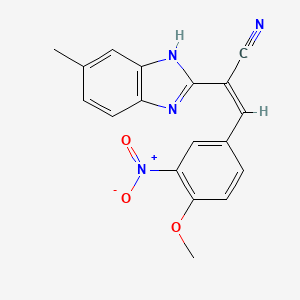![molecular formula C18H21ClN2O B5322101 [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)
[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. This compound has gained significant attention in recent years due to its ability to interact with various biological targets, making it a promising candidate for drug development.
作用機序
The mechanism of action of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is not fully understood. However, it is believed to exert its therapeutic effects through its interaction with various neurotransmitter receptors in the brain. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of depression and schizophrenia. This compound has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.
実験室実験の利点と制限
The advantages of using [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol in lab experiments include its high selectivity for dopamine receptors, its ability to cross the blood-brain barrier, and its potential therapeutic properties. However, there are also some limitations associated with this compound. For example, it has a short half-life, which may make it difficult to use in long-term studies. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are many potential future directions for the research of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic properties.
2. Development of new synthetic methods for the production of this compound to increase its availability for research purposes.
3. Investigation of the potential use of this compound in the treatment of other neurological and psychiatric disorders.
4. Development of new derivatives of this compound with improved pharmacological properties.
5. Exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in recent years for its potential therapeutic properties. Its ability to interact with various biological targets makes it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of [3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing this compound is through the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
科学的研究の応用
[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol has been extensively studied for its potential therapeutic properties. It has been shown to interact with various biological targets such as dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c19-16-8-4-10-20-17(16)21-11-5-9-18(13-21,14-22)12-15-6-2-1-3-7-15/h1-4,6-8,10,22H,5,9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUUTNQACZUKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Cl)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)
![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)

![4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)

![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5322063.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)

![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)